2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylimidazole with ethylene oxide, followed by hydrochloric acid treatment to obtain the hydrochloride salt. Another method includes the use of 2-methylimidazole and chloroethanol under basic conditions, followed by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-methyl-1H-imidazol-4-yl)ethanal or 2-(2-methyl-1H-imidazol-4-yl)ethanoic acid.
Reduction: Formation of 2-(2-methyl-1H-imidazolin-4-yl)ethanol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol
- **2-(2-methyl-1H-imidazol-1-yl)ethanol
- **2-(4-methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C6H11ClN2O |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
2-(2-methyl-1H-imidazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5-7-4-6(8-5)2-3-9;/h4,9H,2-3H2,1H3,(H,7,8);1H |
InChI Key |
ZZVBQRQQOCWTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)CCO.Cl |
Origin of Product |
United States |
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